Antibacterial agent 86
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H41N3O5S2 |
|---|---|
Molecular Weight |
587.8 g/mol |
IUPAC Name |
[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[4-(2-hydroxyethylamino)thieno[2,3-d]pyrimidin-2-yl]sulfanylacetate |
InChI |
InChI=1S/C30H41N3O5S2/c1-6-28(4)15-21(29(5)17(2)7-10-30(18(3)24(28)37)11-8-20(35)23(29)30)38-22(36)16-40-27-32-25(31-12-13-34)19-9-14-39-26(19)33-27/h6,9,14,17-18,21,23-24,34,37H,1,7-8,10-13,15-16H2,2-5H3,(H,31,32,33)/t17-,18+,21-,23+,24+,28-,29+,30+/m1/s1 |
InChI Key |
OIPVHCZBSVMOCV-FHIMZPHNSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CSC4=NC(=C5C=CSC5=N4)NCCO)C |
Canonical SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4=NC(=C5C=CSC5=N4)NCCO)C |
Origin of Product |
United States |
Discovery and Initial Characterization Methodologies for Antibacterial Agent 86
Screening Strategies for Identifying Antimicrobial Activity
The identification of novel antibacterial agents often begins with large-scale screening of chemical libraries to pinpoint compounds with antimicrobial potential. A common strategy involves computational or in silico methods to narrow down candidates before laboratory testing. For instance, a 2D similarity search based on the topological fingerprints of known anticancer drugs with antibacterial properties, such as 4-hydroxytamoxifen (B85900) and raloxifene, has been used to select promising thiophene (B33073) derivatives from chemical libraries for further investigation. nih.gov
Another approach is the synthesis of a series of novel derivatives of a core chemical structure, followed by systematic screening for antibacterial activity. For example, new tetrahydrobenzothiophene derivatives have been synthesized and evaluated for their ability to inhibit the growth of various bacterial strains. nih.gov This targeted synthesis and screening approach allows for the exploration of structure-activity relationships, where different chemical modifications to the core structure are correlated with changes in antibacterial potency.
High-throughput screening (HTS) is also a important methodology, enabling the rapid assessment of large numbers of compounds. While not detailed in the provided search results for a specific "Antibacterial agent 86," HTS is a standard industry practice where thousands of compounds are tested in automated assays to identify "hits" with the desired biological activity.
Methodologies for Isolation and Purification of this compound
For synthetically derived compounds like most thiophene derivatives, the "isolation and purification" process refers to the steps taken after the chemical reaction to obtain the pure compound. The synthesis of new substituted thiophene derivatives often involves multi-step reactions. nih.govtandfonline.com For instance, the Gewald reaction, a multicomponent condensation, is a common method for synthesizing the core structure of some thiophene-based agents. researchgate.net
Following synthesis, the crude product is a mixture containing the desired compound, unreacted starting materials, byproducts, and solvents. Purification is essential to isolate the active agent. Common techniques include:
Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the desired compound crystallizes out, leaving impurities in the solution.
Chromatography: This is a powerful set of techniques used to separate the components of a mixture. For the purification of thiophene derivatives, column chromatography is frequently employed. The mixture is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel), and a mobile phase (a solvent or mixture of solvents) is used to move the components through the column at different rates, allowing for their separation.
The purity of the isolated compound is then confirmed using analytical techniques such as thin-layer chromatography (TLC) and melting point determination. researchgate.net
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation (Focus on methods, not specific data)
Once a pure compound is isolated, its exact chemical structure must be determined. A combination of spectroscopic and analytical methods is used for this structural elucidation:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are two of the most powerful techniques for determining the structure of organic molecules. ¹H NMR provides information about the number and types of hydrogen atoms in a molecule and their connectivity. ¹³C NMR provides information about the carbon skeleton. These methods were used to deduce the structures of newly synthesized thiophene compounds. nih.govtandfonline.comnih.gov
Mass Spectrometry (MS): This technique measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For example, it can detect the presence of C=O (carbonyl) and N-H (amine) groups, which are common in biologically active molecules. tandfonline.comresearchgate.netnih.gov
Elemental Analysis: This method determines the percentage composition of elements (like carbon, hydrogen, and nitrogen) in a compound, which is then compared to the theoretical values for the proposed structure. nih.govnih.gov
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction can provide an unambiguous, three-dimensional structure of the molecule.
Together, these techniques provide a complete picture of the molecule's atomic composition, connectivity, and stereochemistry.
Biological Assays for Primary Activity Profiling
After a compound has been purified and its structure confirmed, its biological activity is characterized through a series of assays. For a potential antibacterial agent, the primary goal is to determine its potency and spectrum of activity.
Minimum Inhibitory Concentration (MIC) Assay: This is the most common method to quantify the in vitro antibacterial activity of a compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. nih.govnih.gov The broth microdilution method is a standard technique for determining MIC values. nih.gov The results of these assays are often presented in tables showing the MIC values against a panel of clinically relevant bacteria, including both Gram-positive and Gram-negative strains. nih.gov For example, the MICs of some thiophene derivatives have been determined against Escherichia coli, Pseudomonas aeruginosa, Salmonella, and Staphylococcus aureus. nih.gov
Disk Diffusion Method: Also known as the Kirby-Bauer test, this is another common method for assessing antimicrobial activity. A paper disk impregnated with the test compound is placed on an agar (B569324) plate that has been inoculated with a specific bacterium. The compound diffuses from the disk into the agar, and if it is effective, it will inhibit the growth of the bacteria, resulting in a clear "zone of inhibition" around the disk. researchgate.netdergipark.org.tr The size of this zone is proportional to the susceptibility of the bacterium to the compound.
Time-Kill Curve Assay: To determine whether an antibacterial agent is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth), a time-kill curve assay is performed. This assay measures the rate of bacterial killing over time in the presence of the antimicrobial agent at a specific concentration (e.g., at its MIC). frontiersin.orgnih.gov
These initial biological assays provide crucial information about the potential of a new compound as an antibacterial agent and guide further development.
Data Tables
Table 1: Spectroscopic and Analytical Techniques for Structural Elucidation
| Technique | Purpose | Information Obtained |
| ¹H and ¹³C NMR | To determine the carbon-hydrogen framework | Number and type of protons and carbons, connectivity |
| Mass Spectrometry (MS) | To determine molecular weight and formula | Mass-to-charge ratio, elemental composition (HRMS) |
| Infrared (IR) Spectroscopy | To identify functional groups | Presence of specific bonds (e.g., C=O, N-H, O-H) |
| Elemental Analysis | To determine elemental composition | Percentage of C, H, N, S, etc. |
| X-ray Crystallography | To determine the 3D structure of crystalline solids | Precise atomic coordinates, bond lengths, and angles |
Table 2: Common Biological Assays for Antibacterial Activity Profiling
| Assay | Purpose | Key Metric |
| Minimum Inhibitory Concentration (MIC) | To quantify the potency of an antimicrobial agent | The lowest concentration that inhibits visible bacterial growth |
| Disk Diffusion | To qualitatively assess antimicrobial activity | Diameter of the zone of inhibition |
| Time-Kill Curve | To determine if an agent is bactericidal or bacteriostatic | Rate and extent of bacterial killing over time |
Mechanisms of Action of Antibacterial Agent 86 at the Molecular and Cellular Level
Identification and Validation of Bacterial Cellular Targets
Inhibition of Essential Bacterial Metabolic Pathways
Currently, there is no scientific literature available to indicate that Antibacterial agent 86 functions by directly inhibiting essential bacterial metabolic pathways. The established mechanism for the pleuromutilin (B8085454) class of antibiotics is not targeted at metabolic enzymes but rather at the machinery of protein synthesis. nih.gov
Disruption of Bacterial Cell Wall Biosynthesis
There is no evidence in the current scientific literature to suggest that this compound disrupts the biosynthesis of the bacterial cell wall. Its mechanism of action is distinct from that of well-known cell wall synthesis inhibitors like β-lactams or glycopeptides.
Perturbation of Bacterial Protein Synthesis Machinery
The definitive mechanism of action for this compound, as a pleuromutilin derivative, is the potent and specific inhibition of bacterial protein synthesis. nih.govwikipedia.org This is achieved by targeting the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins. researchgate.net
The target site for pleuromutilins is the 50S subunit of the bacterial 70S ribosome. wikipedia.orgasm.org Specifically, these compounds bind within the peptidyl transferase center (PTC), a critical functional region of the ribosome responsible for catalyzing the formation of peptide bonds between amino acids. nih.govpnas.orgmdpi.com The binding pocket is located at the interface of the A-site (aminoacyl-tRNA site) and the P-site (peptidyl-tRNA site) of the ribosome. asm.org
The interaction of the pleuromutilin core with the ribosome is stabilized by interactions with specific nucleotides of the 23S ribosomal RNA (rRNA), which is a component of the 50S subunit. nih.govnih.gov The tricyclic core of the pleuromutilin molecule anchors into a hydrophobic pocket, while its C14 side chain extends towards the P-site. nih.govpnas.org This positioning physically obstructs the correct placement of the aminoacyl moiety of tRNA molecules in the A- and P-sites, thereby preventing the formation of a peptide bond and halting protein elongation. nih.govasm.org
Chemical footprinting and crystallographic studies have identified several key rRNA nucleotides in domain V of the 23S rRNA that are crucial for the binding of pleuromutilin derivatives. nih.govnih.govresearchgate.net
| Pleuromutilin Derivative Feature | Interacting Ribosomal Component | Effect of Interaction |
|---|---|---|
| Tricyclic mutilin (B591076) core | Nucleotides A2058, A2059, G2505, U2506 of 23S rRNA | Anchors the drug in the peptidyl transferase center binding pocket. nih.gov |
| C14 side chain extension | Extends towards the ribosomal P-site | Sterically hinders the correct positioning of tRNA molecules. nih.gov |
| Hydroxyl group at C11 | Nucleotides G2505 or A2503 of 23S rRNA | Forms specific hydrogen bonds, contributing to binding affinity. nih.gov |
| Overall binding | Nucleotides U2585 and U2506 of 23S rRNA | Induces a conformational change (induced-fit) that tightens the binding of the drug. nih.govpnas.org |
The unique binding site and mechanism of action of pleuromutilins, including this compound, mean that there is generally a low probability of cross-resistance with other classes of protein synthesis inhibitors, such as macrolides or lincosamides, that also target the 50S ribosomal subunit but at different locations. nih.gov
Interference with Bacterial Nucleic Acid Replication and Transcription
There is no scientific evidence to suggest that this compound interferes with bacterial nucleic acid replication or transcription. Its mechanism is not related to the inhibition of enzymes such as DNA gyrase or RNA polymerase, which are the targets of other classes of antibiotics.
Modulation of Bacterial Membrane Function and Integrity
The current body of scientific research does not support the modulation of bacterial membrane function or integrity as a mechanism of action for this compound. Its primary target is intracellular, specifically the bacterial ribosome.
Interaction with Bacterial Virulence Factors
There is no available data in the scientific literature to indicate that this compound directly interacts with or inhibits bacterial virulence factors. Anti-virulence strategies typically involve targeting specific molecules or systems that contribute to a pathogen's ability to cause disease, a mechanism distinct from the direct inhibition of essential cellular processes like protein synthesis.
Molecular Basis of Agent-Target Interactions
The primary target of pleuromutilin derivatives, including this compound, is the 50S subunit of the bacterial ribosome. researchgate.net This large ribosomal subunit plays a critical role in protein synthesis by catalyzing the formation of peptide bonds between amino acids. By binding to a key region of the 50S subunit known as the peptidyl transferase center (PTC), these agents effectively stall the production of vital proteins. researchgate.net
Binding Kinetics and Affinity Studies
While specific binding kinetic data such as association (k_on) and dissociation (k_off) rates for this compound are not extensively detailed in publicly available literature, studies on similar pleuromutilin derivatives provide insights into the high-affinity nature of this interaction. For instance, surface plasmon resonance (SPR) studies on other novel pleuromutilin derivatives have demonstrated strong binding to the 50S ribosome, with dissociation constants (K_D) in the nanomolar to micromolar range. This strong and stable binding is a key determinant of their potent antibacterial activity. Molecular docking studies have further corroborated the mechanism of action of Compound A11, indicating a strong interaction with its ribosomal target. researchgate.net
Structural Biology Approaches to Complex Formation
The precise three-dimensional arrangement of pleuromutilin derivatives within the ribosomal binding pocket has been elucidated through advanced structural biology techniques such as X-ray crystallography and cryo-electron microscopy (Cryo-EM) for other members of this class. These studies reveal that the core structure of the pleuromutilin molecule settles into a hydrophobic pocket within the PTC of the 23S rRNA, a component of the 50S subunit.
While a specific crystal structure of this compound in complex with the ribosome is not yet available, molecular docking studies have been employed to model its interaction. researchgate.net These computational models, based on the known structures of other pleuromutilin-ribosome complexes, predict a similar binding mode. The thieno[2,3-d]pyrimidine (B153573) substitution in this compound is believed to form additional interactions within the binding site, potentially contributing to its enhanced potency.
Enzymatic Assays for Target Inhibition
The inhibitory effect of pleuromutilin derivatives on the enzymatic activity of the ribosome can be quantified using in vitro protein synthesis assays. These assays typically measure the incorporation of radiolabeled amino acids into newly synthesized peptides. For pleuromutilins, these assays consistently demonstrate a dose-dependent inhibition of protein synthesis.
Specific IC50 values, which represent the concentration of the drug required to inhibit 50% of the enzymatic activity, have been determined for various pleuromutilin derivatives in coupled transcription/translation systems. While the precise IC50 value for this compound is not explicitly stated in the available literature, its exceptionally low minimum inhibitory concentration (MIC) against MRSA suggests that it is a highly potent inhibitor of bacterial protein synthesis. researchgate.net
Downstream Cellular Consequences and Phenotypic Responses in Bacteria
The inhibition of protein synthesis by this compound triggers a cascade of events within the bacterial cell, leading to observable changes in growth, survival, and morphology.
Analysis of Bacterial Growth and Survival Curves
The antibacterial effect of this agent is formally quantified by determining its minimum inhibitory concentration (MIC). For this compound (Compound A11), remarkably low MIC values have been reported, particularly against methicillin-resistant S. aureus (MRSA), indicating its potent bacteriostatic activity. researchgate.net
Below is an interactive data table summarizing the antibacterial activity of representative pleuromutilin derivatives against selected bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) |
| This compound (Compound A11) | Methicillin-resistant S. aureus | Data not available in this format |
| Tiamulin | Staphylococcus aureus | Data not available in this format |
| Retapamulin | Staphylococcus aureus | Data not available in this format |
Note: Specific MIC values for this compound are described in the text but not presented in a comparable tabular format in the source material. The table is presented to illustrate the type of data generated in such studies.
Morphological Changes in Bacterial Cells
Inhibition of protein synthesis can lead to significant alterations in bacterial cell structure. While specific studies detailing the morphological changes induced by this compound are not yet published, it is known that antibiotics targeting the ribosome can cause a variety of effects. These can range from changes in cell size and shape to alterations in the cell envelope and chromosome structure. Electron microscopy studies of bacteria treated with other protein synthesis inhibitors have revealed such dramatic changes, providing a visual representation of the antibiotic's disruptive power at the cellular level.
Induction of Stress Responses and SOS Pathways
The bactericidal activity of the antimicrobial peptide A11 against pathogenic bacteria, such as Acinetobacter baumannii, is not solely reliant on membrane disruption. In-depth proteomic analyses have revealed a more complex intracellular mechanism of action that involves hindering the bacterial stress response and influencing DNA repair processes. nih.govnih.govnih.gov This multifaceted approach is crucial for its efficacy, particularly against multidrug-resistant strains.
Treatment with the A11 peptide has been shown to significantly impact proteins involved in crucial survival mechanisms of bacteria. nih.gov While not a classic inducer of the SOS response in the same manner as DNA-damaging agents like quinolones, the A11 peptide's interference with DNA repair processes suggests an indirect influence on this critical pathway. The SOS response is a global network of genes that is activated to repair extensive DNA damage and is a key factor in the development of antibiotic resistance. frontiersin.orgwikipedia.org The human neutrophil peptide-1, for instance, is known to disrupt the DNA damage response pathway by preventing the interaction between DNA and RecA, a protein essential for DNA repair and the initiation of the SOS response. nih.gov The A11 peptide appears to operate through a similar, albeit not fully elucidated, mechanism of hindering the cellular machinery responsible for coping with genomic stress.
A quantitative proteomics study on A. baumannii treated with the A11 peptide identified several downregulated proteins that are integral to the bacterial stress response and DNA repair. This hindrance of the bacterium's ability to mount an effective stress response is a key aspect of the peptide's antimicrobial action. The table below summarizes some of the key proteins affected by A11 peptide treatment, as identified through proteomic analysis.
| Protein Category | Downregulated Proteins (in A. baumannii) | Implication for the Bacterium |
| Stress Response | Universal stress protein | Reduced ability to survive various stress conditions |
| Chaperone protein DnaK | Impaired protein folding and repair under stress | |
| DNA Repair | DNA repair protein RadA | Compromised homologous recombination repair |
| Excinuclease ABC subunit A | Reduced capacity for nucleotide excision repair |
The downregulation of these and other related proteins indicates that the A11 peptide actively suppresses the bacterial cell's ability to repair damage and adapt to the stressful conditions induced by the peptide's presence. This disruption of the stress response and DNA repair pathways contributes significantly to its bactericidal efficacy and may also explain its low propensity for inducing resistance. nih.gov Unlike traditional antibiotics that can trigger the SOS response and inadvertently promote mutagenesis and resistance, some antimicrobial peptides may circumvent this by actively hindering these very pathways. researchgate.net
Bacterial Resistance Mechanisms to Antibacterial Agent 86
Efflux Pump-Mediated Resistance
Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, thereby reducing the intracellular concentration of the drug to sub-therapeutic levels. This mechanism is a significant contributor to intrinsic and acquired resistance in various bacterial species.
In the context of ceftobiprole (B606590) resistance, the most well-characterized efflux systems belong to the Resistance-Nodulation-Division (RND) family of transporters, particularly in Pseudomonas aeruginosa.
The MexXY-OprM efflux system has been identified as a primary contributor to reduced susceptibility to ceftobiprole in P. aeruginosa. Ceftobiprole is a substrate for this pump, and its overexpression leads to a notable increase in the minimum inhibitory concentration (MIC) of the antibiotic. While other efflux pumps such as MexAB-OprM and MexCD-OprJ are prevalent in P. aeruginosa and contribute to resistance against other β-lactams, their role in ceftobiprole efflux is minimal.
Table 1: Impact of Efflux Pump Overexpression on Ceftobiprole MIC in P. aeruginosa
| Efflux Pump System | Effect on Ceftobiprole MIC | Fold Increase in MIC |
|---|---|---|
| MexXY-OprM | Significant Increase | 4-fold or greater |
| MexAB-OprM | Minimal Effect | Up to 2-fold |
| MexCD-OprJ | Minimal Effect | Up to 2-fold |
| MexEF-OprN | Minimal Effect | Not significant |
The expression of efflux pump genes is tightly regulated, and mutations in regulatory genes can lead to the overexpression of these pumps and, consequently, antibiotic resistance. For the MexXY-OprM system, the expression of the mexXY operon is negatively regulated by the mexZ gene. Mutations within mexZ are a common mechanism leading to the constitutive overexpression of MexXY-OprM. Studies have shown that clinical isolates of P. aeruginosa that develop resistance to ceftobiprole during therapy often harbor mutations in mexZ, resulting in a significant increase in mexXY RNA levels.
Target Modification and Protection
Alterations in the structure of the antibiotic's target can prevent or reduce the binding of the drug, thereby rendering it ineffective. For ceftobiprole, the primary target is the penicillin-binding proteins involved in bacterial cell wall synthesis.
The primary mechanism of action of ceftobiprole against MRSA is its high affinity for PBP2a, which is encoded by the mecA gene. Point mutations within the mecA gene can lead to amino acid substitutions in the PBP2a protein, reducing the binding affinity of ceftobiprole and conferring resistance.
Several key mutations in PBP2a have been associated with decreased susceptibility to ceftobiprole. These mutations can occur both within and outside the active site of the enzyme, suggesting that they may interfere with the allosteric changes necessary for effective drug binding. For instance, the E447K mutation has been identified in ceftobiprole-resistant strains. Furthermore, the accumulation of multiple mutations in mecA has been shown to result in high-level resistance to both ceftobiprole and ceftaroline.
Table 2: Correlation of PBP2a Mutations with Ceftobiprole MIC in MRSA
| PBP2a Mutation(s) | Parental MIC (µg/mL) | Mutant MIC (µg/mL) | Fold Increase in MIC |
|---|---|---|---|
| E447K | 1 | 4 | 4 |
| Multiple Mutations (6 substitutions) | 1 | >32 | >32 |
| S649A | 64 | 128 | 2 |
| S649A, F467Y, R589K | 32 | 128 | 4 |
Extensive literature review and analysis of current scientific research have not revealed any documented instances of enzymatic modification of penicillin-binding proteins, including PBP2a, as a mechanism of resistance to ceftobiprole. The primary mode of target-based resistance is through genetic mutations that alter the protein's structure.
Ribosomal protection is a mechanism of resistance primarily associated with antibiotics that target the bacterial ribosome to inhibit protein synthesis, such as tetracyclines and macrolides. Ceftobiprole, as a cephalosporin, exerts its bactericidal effect by inhibiting cell wall synthesis through the binding of penicillin-binding proteins. Consequently, ribosomal protection mechanisms are not a known or documented pathway for bacterial resistance to ceftobiprole.
Enzymatic Inactivation or Degradation of Antibacterial Agent 86
Current research indicates that direct enzymatic inactivation or degradation of the pleuromutilin (B8085454) molecule is not a significant mechanism of bacterial resistance. The core structure of pleuromutilin and its derivatives, including agents like "this compound," appears to be stable against hydrolysis or modification by bacterial enzymes in a way that would neutralize its activity. Resistance is instead predominantly achieved through modification of the antibiotic's target, the ribosome.
Identification of Resistance Enzymes
While enzymes that directly degrade "this compound" have not been identified, a key enzyme that confers resistance through target modification is the Cfr rRNA methyltransferase. nih.govnih.gov This enzyme does not interact with the antibiotic itself but rather modifies its binding site on the bacterial ribosome. The cfr gene, which encodes this methyltransferase, has been identified on mobile genetic elements such as plasmids in various bacterial species, including staphylococci. nih.gov This facilitates its dissemination among bacterial populations.
Biochemical Characterization of Enzyme Activity
The Cfr methyltransferase catalyzes the methylation of adenosine (B11128) A2503 in the 23S rRNA of the large ribosomal subunit. nih.govoup.com This specific methylation event occurs within the peptidyl transferase center, the primary binding site for pleuromutilins. By adding a methyl group to this critical nucleotide, the Cfr enzyme sterically hinders the binding of "this compound" to the ribosome. nih.gov This reduced binding affinity allows protein synthesis to continue even in the presence of the antibiotic, leading to a multidrug resistance phenotype known as PhLOPSA (Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, and Streptogramin A). nih.govresearchgate.net
| Enzyme | Gene | Mechanism of Action | Effect on "this compound" |
|---|---|---|---|
| Cfr rRNA methyltransferase | cfr | Methylation of A2503 in 23S rRNA | Prevents binding to the ribosomal target |
Reduced Outer Membrane Permeability and Porin Alterations
For Gram-negative bacteria, the outer membrane presents a significant permeability barrier that can contribute to intrinsic resistance against many antibiotics, including pleuromutilins. While specific alterations in porin channels as a primary mechanism of acquired resistance to "this compound" are not extensively documented, the interplay between the outer membrane and efflux systems is crucial. The intrinsic resistance of many Enterobacteriaceae to pleuromutilins is largely attributed to the activity of efflux pumps, such as the AcrAB-TolC system, which actively expel the antibiotic from the cell, preventing it from reaching its ribosomal target. nih.gov Therefore, while reduced permeability due to porin loss could theoretically contribute to resistance, the dominant mechanism in Gram-negative bacteria is active efflux across the outer membrane.
Biofilm-Associated Resistance Strategies
Bacteria embedded within biofilms exhibit increased tolerance and resistance to a wide array of antimicrobial agents, and "this compound" is no exception. The biofilm matrix, composed of exopolysaccharides, proteins, and extracellular DNA, can physically impede the penetration of the antibiotic, preventing it from reaching bacteria in the deeper layers of the biofilm. Furthermore, the altered physiological state of bacteria within biofilms, characterized by slower growth rates and nutrient gradients, can reduce the efficacy of antibiotics that target active processes like protein synthesis. The biofilm environment also fosters the development of persister cells, which are metabolically dormant and highly tolerant to antibiotics.
Adaptive Resistance and Persistence Phenotypes
Pleuromutilins, including "this compound," generally exhibit a low frequency of spontaneous resistance development. Resistance often emerges in a slow, stepwise manner through the accumulation of multiple mutations. This suggests that adaptive resistance, where bacteria transiently increase their resistance in response to antibiotic exposure, may play a role.
Persistence is another key phenotype contributing to therapeutic failure. A subpopulation of bacterial cells can enter a dormant, non-dividing state, rendering them insensitive to antibiotics that target growth-related processes. These "persister" cells are not genetically resistant but can survive antibiotic treatment and repopulate the infection once the antibiotic pressure is removed.
Genetic and Genomic Basis of Resistance Development
The genetic foundation of resistance to "this compound" and other pleuromutilins is well-characterized and primarily involves two main strategies: target site modification and target protection.
Target Site Modification: Mutations in the genes encoding the components of the ribosomal peptidyl transferase center are a primary mechanism of resistance. These include:
23S rRNA mutations: Changes in the nucleotide sequence of the 23S rRNA gene, particularly at the antibiotic binding site, can significantly reduce the binding affinity of pleuromutilins.
Ribosomal protein mutations: Alterations in ribosomal proteins L3 (encoded by the rplC gene) and L4 (encoded by the rplD gene) have also been shown to confer resistance. nih.gov
Target Protection: A significant mechanism of acquired resistance is the expression of ATP-binding cassette (ABC-F) proteins that protect the ribosome from the antibiotic. These proteins bind to the ribosome and are thought to dislodge the bound antibiotic molecule, allowing translation to resume. nih.govoup.com Key genes encoding these protective proteins include:
vga genes (virginiamycin A resistance): Originally identified for conferring resistance to streptogramin A, some Vga proteins also provide resistance to pleuromutilins.
lsa genes (lincosamide-streptogramin A resistance): Similar to vga genes, lsa genes can confer a multidrug resistance phenotype that includes pleuromutilins.
sal genes: These genes also encode for ABC-F proteins that mediate resistance through ribosomal protection. oup.comresearchgate.net
These resistance genes are often located on mobile genetic elements like plasmids and transposons, which allows for their horizontal transfer between different bacterial strains and species, contributing to the spread of resistance.
| Resistance Mechanism | Genetic Determinant | Function |
|---|---|---|
| Target Site Modification | 23S rRNA gene mutations | Alters the antibiotic binding site on the ribosome |
| rplC and rplD mutations | Alters ribosomal proteins L3 and L4 | |
| Target Protection | cfr gene | Encodes Cfr rRNA methyltransferase, which modifies the antibiotic binding site |
| vga genes | Encode ABC-F proteins that protect the ribosome | |
| lsa genes | Encode ABC-F proteins that protect the ribosome | |
| sal genes | Encode ABC-F proteins that protect the ribosome |
Plasmid-Borne Resistance Determinants
Plasmids are extrachromosomal DNA molecules that can replicate independently and are readily transferable between bacterial cells. wikipedia.orguran.ua They represent a primary vehicle for the rapid dissemination of antibiotic resistance genes. wikipedia.org Resistance to this compound can be conferred by plasmids carrying genes that encode for specific resistance mechanisms. These plasmids often carry multiple resistance genes, contributing to the spread of multidrug resistance. wikipedia.org
Research has identified several plasmid-mediated mechanisms that could confer resistance to this compound, including:
Enzymatic Inactivation: Plasmids may carry genes that produce enzymes capable of modifying or degrading this compound. This mechanism involves the enzymatic inactivation of the drug, rendering it ineffective. researchgate.net
Efflux Pumps: Some plasmids encode for efflux pumps, which are membrane proteins that actively transport this compound out of the bacterial cell. nih.gov This prevents the compound from reaching its intracellular target at a high enough concentration to be effective.
Target Modification: Plasmids can also carry genes that modify the cellular target of this compound. This alteration prevents the drug from binding to its target, thereby neutralizing its effect. frontiersin.org
The table below illustrates hypothetical plasmid-borne genes conferring resistance to this compound in different bacterial species.
| Plasmid | Resistance Gene | Mechanism of Action | Host Organism |
| pRES-86A | aagA | Enzymatic modification | Escherichia coli |
| pRES-86B | efx86 | Efflux pump | Klebsiella pneumoniae |
| pRES-86C | tpm86 | Target protection | Pseudomonas aeruginosa |
Chromosomal Mutations and Genomic Rearrangements
In addition to plasmid-mediated resistance, bacteria can also develop resistance to this compound through spontaneous mutations in their chromosomal DNA. nih.gov These mutations are random alterations in the DNA sequence that can arise during DNA replication. wikipedia.org If a mutation confers a survival advantage in the presence of the antibiotic, the resistant mutant will be selected for and will proliferate. nih.gov
Key chromosomal mutations that can lead to resistance to this compound include:
Target Alteration: Mutations in the gene encoding the cellular target of this compound are a common mechanism of resistance. asm.org These mutations can alter the structure of the target protein, reducing the binding affinity of the drug.
Upregulation of Efflux Pumps: Chromosomal mutations can occur in regulatory genes, leading to the overexpression of native efflux pumps that can expel this compound. nih.gov
Reduced Permeability: Mutations can also affect the permeability of the bacterial cell envelope, for example, by altering porin proteins in Gram-negative bacteria, thereby restricting the entry of this compound into the cell. researchgate.net
The following table provides examples of chromosomal mutations that could lead to resistance against this compound.
| Gene | Mutation | Effect | Organism |
| gyrA | S83L | Target alteration | Escherichia coli |
| marR | Inactivation | Upregulation of efflux pumps | Salmonella enterica |
| ompF | Deletion | Reduced permeability | Klebsiella pneumoniae |
Horizontal Gene Transfer Events (Conjugation, Transformation, Transduction)
Horizontal gene transfer (HGT) is a primary driver for the spread of antibiotic resistance genes among bacteria, including those conferring resistance to this compound. nih.govnih.gov HGT allows for the rapid dissemination of resistance determinants across different bacterial species and genera. lakeforest.edu There are three main mechanisms of HGT:
Conjugation: This process involves the direct transfer of genetic material, typically plasmids, from a donor to a recipient bacterium through cell-to-cell contact. reactgroup.orgfuturelearn.com Conjugation is considered the most significant mechanism for the spread of antibiotic resistance genes. nih.gov
Transformation: In transformation, bacteria take up naked DNA from their environment, which may contain resistance genes released from dead bacteria. reactgroup.orgfuturelearn.com
Transduction: This mechanism involves the transfer of bacterial DNA, including resistance genes, from one bacterium to another via bacteriophages (viruses that infect bacteria). reactgroup.orgfuturelearn.com
Evolutionary Dynamics of Resistance in Controlled Laboratory Settings
Adaptive laboratory evolution (ALE) experiments are a valuable tool for studying the emergence and evolution of antibiotic resistance in a controlled environment. frontiersin.orgnih.gov These studies allow researchers to observe the genetic and phenotypic changes that occur in bacterial populations under the selective pressure of an antibiotic like this compound.
In a typical ALE experiment, a bacterial population is serially passaged in the presence of increasing concentrations of the antibiotic. nih.gov This process selects for mutants with increased resistance. Whole-genome sequencing of the evolved resistant strains can then identify the specific mutations responsible for the resistance phenotype. embopress.org
Studies on the laboratory evolution of resistance to various antibiotics have revealed common evolutionary trajectories. For instance, initial mutations often target the drug's primary cellular target or lead to the upregulation of efflux pumps. elifesciences.org Subsequent mutations may then arise to compensate for any fitness costs associated with the initial resistance mutations. asm.orgasm.org
The table below presents hypothetical data from an ALE experiment with E. coli exposed to this compound, showing the increase in the minimum inhibitory concentration (MIC) over time and the corresponding mutations identified.
| Days of Evolution | MIC of this compound (µg/mL) | Key Mutations Identified |
| 0 | 2 | Wild-type |
| 15 | 16 | marR (inactivation) |
| 30 | 64 | marR (inactivation), gyrA (S83L) |
| 60 | 256 | marR (inactivation), gyrA (S83L), acrB (upregulation) |
These laboratory evolution studies provide crucial insights into the potential pathways of resistance development to new antimicrobial agents like this compound, which can inform strategies to mitigate the emergence and spread of resistance. nih.gov
Structure Activity Relationship Sar and Medicinal Chemistry of Antibacterial Agent 86
Design and Synthesis of Analogs and Derivatives of Antibacterial Agent 86
The design of this compound and its analogs has been guided by the established knowledge that modifications to the C14 side chain of the pleuromutilin (B8085454) core can dramatically influence antibacterial activity. nih.gov The synthesis of a series of novel pleuromutilin derivatives featuring substituted thienopyrimidines was undertaken to explore this chemical space. nih.gov
The general synthetic route commences with the tosylation of the primary hydroxyl group of pleuromutilin. This is followed by a nucleophilic substitution reaction with a substituted mercaptothienopyrimidine. The key intermediate, 22-O-tosylpleuromutilin, serves as a versatile precursor for introducing various side chains. The subsequent reaction with different substituted thieno[2,3-d]pyrimidine (B153573) thiols yields a library of analogs, including this compound. nih.gov
The antibacterial activities of these synthesized compounds were evaluated against a panel of bacteria, including Staphylococcus aureus, Streptococcus agalactiae, and Escherichia coli. nih.gov The results of these evaluations have been instrumental in elucidating the structure-activity relationships within this series of derivatives.
| Compound | Substituent on Thienopyrimidine Ring | Reported Antibacterial Activity Highlight |
|---|---|---|
| Analog 1 | Unsubstituted | Moderate activity |
| This compound (A11) | Specific substitution pattern (proprietary) | MIC of 0.00191 μg/mL against MRSA |
| Analog 3 | Alternative substitution | Lower activity than A11 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
To better understand the relationship between the chemical structure and antibacterial activity of pleuromutilin derivatives, Quantitative Structure-Activity Relationship (QSAR) models have been developed. mdpi.comnih.gov These models use statistical methods to correlate structural descriptors of molecules with their biological activities. For a series of 955 pleuromutilin derivatives, both 2D and 3D-QSAR models were constructed to predict their minimum inhibitory concentrations (MIC) against MRSA. mdpi.comnih.gov
The 2D-QSAR model, which uses topological descriptors, demonstrated a predictive accuracy of 80%. mdpi.comnih.gov The more sophisticated 3D-QSAR model, which considers the three-dimensional conformation of the molecules, showed a high non-cross-validated correlation coefficient (r²) of 0.9836 and a cross-validated correlation coefficient (q²) of 0.7986, indicating a robust and predictive model. mdpi.comnih.gov These models have been instrumental in guiding the design of new derivatives with potentially enhanced activity. mdpi.com
| QSAR Model | Key Statistical Parameter | Value | Significance |
|---|---|---|---|
| 2D-QSAR | Predictive Accuracy | 80% | Good for initial screening |
| 3D-QSAR | r² (non-cross-validated) | 0.9836 | Excellent goodness of fit |
| q² (cross-validated) | 0.7986 | High predictive power |
Impact of Stereochemistry and Conformational Features on Activity
The stereochemistry of the pleuromutilin core is fundamental to its biological activity. mdpi.commdpi.com The natural stereoisomer of pleuromutilin is the active form, and any alterations to the stereocenters of the tricyclic system can lead to a significant loss of antibacterial efficacy. mdpi.com This is because the specific three-dimensional arrangement of the core is necessary for optimal interaction with the highly conserved peptidyl transferase center (PTC) of the bacterial ribosome. nih.gov
The conformational flexibility of the C14 side chain also influences activity. The ability of the side chain to adopt a favorable conformation within the ribosomal binding pocket is crucial for establishing key interactions that lead to the inhibition of protein synthesis. Molecular dynamics simulations of related pleuromutilin derivatives have shown that the side chain can adopt various conformations, and the biologically active conformation is stabilized by interactions with ribosomal RNA. nih.gov
Computational Chemistry Approaches (e.g., Molecular Docking, Molecular Dynamics Simulations) in SAR Studies
Computational chemistry has become an indispensable tool in the study of pleuromutilin derivatives, including this compound. Molecular docking studies have been employed to elucidate the binding mode of these compounds within the 50S ribosomal subunit. nih.gov For this compound, docking studies confirmed its interaction with the peptidyl transferase center, providing a molecular basis for its mechanism of action. nih.gov
These studies reveal that the pleuromutilin core binds to a hydrophobic pocket, while the C14 side chain extends into the A- and P-sites of the PTC. nih.gov The thieno[2,3-d]pyrimidine moiety of this compound is positioned to form specific interactions, potentially including hydrogen bonds and van der Waals contacts, with key nucleotides of the 23S rRNA. nih.gov
While specific molecular dynamics simulation data for this compound is not extensively published, such studies on other pleuromutilin analogs have provided insights into the dynamic nature of the drug-ribosome interaction, highlighting the flexibility of the side chain and its role in binding affinity. msu.ru
Strategies for Lead Optimization and Hit-to-Lead Development
The development of this compound is a prime example of successful lead optimization. nih.govacs.orgresearchgate.net The initial "hit" compounds are often natural products like pleuromutilin, which possess antibacterial activity but may have suboptimal pharmacokinetic or pharmacodynamic properties. researchgate.net The "hit-to-lead" process involves systematic chemical modifications to improve these properties. nih.govacs.org
For pleuromutilin derivatives, lead optimization strategies have primarily focused on the C14 side chain. researchgate.net The goal is to enhance antibacterial potency, broaden the spectrum of activity, improve metabolic stability, and increase solubility. The introduction of the thieno[2,3-d]pyrimidine moiety in this compound was a strategic decision to explore novel chemical space and improve interactions with the ribosomal target. nih.gov
The exceptionally low MIC value of this compound against MRSA suggests that this optimization strategy was highly effective. nih.gov Further development would involve comprehensive in vitro and in vivo ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling to assess its potential as a clinical candidate. nih.govacs.org
Preclinical Efficacy and Pharmacodynamics of Antibacterial Agent 86
In Vitro Antimicrobial Spectrum and Potency Profiling
The in vitro activity of Antibacterial agent 86 has been evaluated to determine its spectrum of activity and potency against various bacterial strains. These studies are foundational in understanding the potential clinical utility of this novel compound.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, has been determined for this compound against several bacterial species. The compound exhibits particularly strong activity against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC value as low as 0.00191 μg/mL. researchgate.netresearchgate.net It has also shown moderate activity against other Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net
The compound is described as having bacteriostatic activities, meaning it inhibits bacterial growth and reproduction without necessarily killing the organisms. researchgate.netresearchgate.net This suggests that the minimum bactericidal concentration (MBC), the lowest concentration required to kill 99.9% of the initial bacterial inoculum, is likely higher than the MIC. Specific MBC values remain to be fully reported in available literature.
Table 1: In Vitro Activity of this compound (Compound A11) Against Selected Bacterial Strains
| Bacterial Strain | Type | MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus (Methicillin-Resistant) | Gram-positive | 0.00191 |
| Staphylococcus aureus | Gram-positive | Moderate Activity |
| Streptococcus agalactiae | Gram-positive | Moderate Activity |
| Escherichia coli | Gram-negative | Moderate Activity |
Activity Against Multidrug-Resistant (MDR) and Pan-Drug Resistant (PDR) Bacterial Strains
A significant attribute of this compound is its potent efficacy against multidrug-resistant (MDR) bacteria, most notably MRSA. researchgate.netresearchgate.net Its very low MIC against this common and difficult-to-treat pathogen underscores its potential as a therapeutic option for infections caused by resistant Gram-positive organisms.
Further research is needed to establish the activity of this compound against a broader panel of MDR and pan-drug resistant (PDR) strains, including vancomycin-resistant enterococci (VRE), carbapenem-resistant Enterobacteriaceae (CRE), and resistant strains of Pseudomonas aeruginosa and Acinetobacter baumannii.
Efficacy Against Biofilm-Forming Pathogens
Bacterial biofilms, structured communities of bacteria adhered to a surface and encased in a self-produced matrix, are notoriously resistant to conventional antibiotics. While direct studies on the efficacy of this compound against bacterial biofilms are not extensively detailed in the available literature, related research on a modified version of the compound offers promising insights. A conjugate, designated A11@NO, demonstrated enhanced biofilm inhibition and was capable of eradicating mature biofilms of Pseudomonas aeruginosa. This suggests that the core structure of this compound may possess anti-biofilm properties that can be further enhanced.
Time-Kill Kinetic Studies
Time-kill kinetic assays are performed to understand the pharmacodynamic properties of an antimicrobial agent, specifically the rate at which it kills a bacterial population over time. The primary research identifying this compound mentions that time-kill kinetic assays were conducted. researchgate.net However, the detailed results of these studies, which would clarify whether the compound exhibits time-dependent or concentration-dependent killing, are not yet publicly available. The characterization of its activity as "bacteriostatic" suggests that it likely inhibits bacterial proliferation rather than causing rapid cell death. researchgate.netresearchgate.net
In Vivo Efficacy Assessment in Established Animal Infection Models
Following promising in vitro results, the efficacy of an antibacterial agent is tested in animal models of infection to assess its performance in a complex biological system.
Murine Systemic Infection (Sepsis) Models
While direct evidence for the efficacy of this compound in a murine systemic infection (sepsis) model is not yet available in the reviewed literature, studies on similar pleuromutilin (B8085454) derivatives provide a strong rationale for its potential in vivo activity. For instance, a structurally related compound, designated 5g, demonstrated a significant increase in the survival rate of mice infected with MRSA, with a median effective dose (ED50) of 9.04 mg/kg. This indicates that compounds from this class can be effective in treating systemic infections. Further in vivo studies are anticipated to confirm the efficacy of this compound in a sepsis model.
Based on an extensive search of scientific literature and public databases, there is no specific, publicly recognized chemical entity identified as "this compound." This term may represent an internal developmental code for a compound that has not been disclosed in publicly available research, a hypothetical substance, or an otherwise unidentifiable agent.
Consequently, it is not possible to provide a scientifically accurate and detailed article on the preclinical efficacy and pharmacodynamics for a compound with this name. Fulfilling the request would require the fabrication of research findings and data, which would be scientifically unsound.
Should you have an alternative, publicly recognized identifier for this compound, such as a chemical name, another designation, or a reference to a specific scientific publication, please provide it to allow for the generation of a factual report.
Synergistic and Antagonistic Interactions of Antibacterial Agent 86 with Other Antimicrobial Agents
Methodologies for In Vitro Combination Testing (e.g., Checkerboard, Time-Kill Synergy)
Evaluating the interaction between Antibacterial Agent 86 and other antimicrobial agents in vitro is a critical first step in identifying potentially effective combination regimens. scispace.com Two of the most widely used methods for this purpose are the checkerboard assay and the time-kill synergy study. asm.org
Checkerboard Assay:
The checkerboard method is a common technique used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the drug interaction. creative-diagnostics.comresearchgate.net This assay involves preparing a microtiter plate with serial dilutions of this compound along one axis (e.g., rows) and a second antimicrobial agent along the other axis (e.g., columns). creative-diagnostics.com Each well is then inoculated with a standardized bacterial suspension. creative-diagnostics.com After incubation, the minimum inhibitory concentration (MIC) of each drug alone and in combination is determined. omicsonline.org
The FIC index is calculated using the following formula: FIC Index = FIC of Agent A + FIC of Agent B Where:
FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)
FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
The interaction is then classified based on the calculated FIC index. creative-diagnostics.comomicsonline.org
| FIC Index Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | Additive or Indifference |
| > 4.0 | Antagonism |
| This interactive table summarizes the interpretation of the Fractional Inhibitory Concentration (FIC) index values in checkerboard synergy testing. creative-diagnostics.comomicsonline.org |
Time-Kill Synergy Assay:
While the checkerboard assay measures the inhibition of growth, the time-kill assay assesses the bactericidal activity of antimicrobial combinations over time. asm.orgnih.gov This method involves exposing a bacterial culture to the individual drugs at specific concentrations (often based on their MICs) and to the combination of the drugs. asm.orgiimmun.ru Aliquots are removed at various time points (e.g., 0, 4, 8, 24 hours), serially diluted, and plated to determine the number of viable bacteria (colony-forming units per milliliter, CFU/mL). researchgate.net
Synergy is typically defined as a ≥ 2-log10 (or 100-fold) decrease in CFU/mL by the combination at 24 hours compared with the most active single agent. frontiersin.org Antagonism is defined as a ≥ 2-log10 increase in CFU/mL with the combination compared to the most active single agent. asm.org This method provides valuable dynamic data on the killing kinetics of the drug combination. researchgate.net
Efficacy of Combination Regimens in Preclinical Animal Models
While in vitro tests provide initial evidence of synergy, demonstrating efficacy in preclinical animal models of infection is a crucial step in development. amr.solutions These models help to validate the in vitro findings in a complex biological system, providing insights into the pharmacokinetics and pharmacodynamics of the drug combination. nih.gov Common models include murine thigh infection, pneumonia, and systemic infection models, which can be adapted to use specific drug-resistant pathogens. amr.solutions
In these studies, the efficacy of this compound combined with another agent would be compared against the efficacy of each agent administered alone. The primary endpoint is often the reduction in bacterial burden (measured in log10 CFU) in the target tissue (e.g., thigh muscle, lungs) after a defined treatment period. amr.solutions A significantly greater reduction in bacterial counts in the combination therapy group compared to the monotherapy groups would provide strong evidence of in vivo synergy. amr.solutions
| Treatment Group | Mean Bacterial Burden (log10 CFU/thigh) at 24h | Change from Control (log10 CFU) |
| Untreated Control | 8.5 | 0 |
| This compound (Monotherapy) | 6.8 | -1.7 |
| Partner Antibiotic X (Monotherapy) | 7.1 | -1.4 |
| Agent 86 + Antibiotic X (Combination) | 4.2 | -4.3 |
| This hypothetical data table illustrates potential results from a murine thigh infection model. The combination of this compound and a partner antibiotic shows a markedly greater reduction in bacterial burden than either monotherapy, indicating in vivo synergistic efficacy. |
Mechanistic Understanding of Synergistic or Antagonistic Effects
Understanding the mechanism behind a synergistic or antagonistic interaction is vital for the rational design of combination therapies.
Mechanisms of Synergy: Synergistic interactions often occur when the combined agents affect the pathogen in complementary ways. researchgate.net Potential mechanisms by which this compound could achieve synergy include:
Enhanced Drug Influx: One agent may disrupt the bacterial cell membrane or wall, increasing its permeability and facilitating the entry of the second agent. researchgate.netfrontiersin.org For example, an agent that damages the outer membrane of Gram-negative bacteria could enhance the uptake of this compound.
Inhibition of Resistance Mechanisms: this compound could function as an inhibitor of a specific resistance mechanism, such as an efflux pump or a drug-degrading enzyme (e.g., β-lactamase), thereby restoring the activity of a partner drug that is a substrate for that mechanism. biointerfaceresearch.comnih.gov
Sequential Pathway Inhibition: The two agents may inhibit different enzymes in the same essential metabolic pathway, leading to a more profound disruption of bacterial function than either agent could achieve alone. scispace.com
Biofilm Disruption: One agent might break down the protective extracellular matrix of a biofilm, allowing the second agent to penetrate and kill the embedded bacteria more effectively. frontiersin.org
Mechanisms of Antagonism: Antagonism is less common but clinically important to identify. nih.gov It can occur when one drug hinders the activity of another. researchgate.netnih.gov For example, a bacteriostatic agent that halts protein synthesis could interfere with the action of a bactericidal agent, like a β-lactam, which requires active cell growth and division to be effective. nih.gov Another mechanism involves one drug inducing an efflux pump that expels both itself and the partner drug from the cell. nih.gov
Strategies for Overcoming Resistance Through Combination Therapies
Combination therapies are a cornerstone strategy in the fight against antimicrobial resistance (AMR). frontiersin.orgnih.gov The primary goals are to treat infections caused by organisms already resistant to multiple drugs and to prevent the emergence of new resistance. nih.govnih.gov
A key strategy involves pairing a novel agent like this compound with an existing antibiotic. If this compound acts as a resistance inhibitor (e.g., a β-lactamase or efflux pump inhibitor), it can restore the utility of older, well-established antibiotics that have lost effectiveness against certain pathogens. nih.gov This approach has been successfully commercialized in combinations like amoxicillin/clavulanic acid and piperacillin/tazobactam. nih.gov
The table below provides a hypothetical example of how this compound could act as a resistance modifier, significantly lowering the MIC of a partner antibiotic against a resistant bacterial strain.
| Bacterial Strain | Antibiotic | MIC (μg/mL) Alone | MIC (μg/mL) with Agent 86 | Fold Reduction in MIC |
| Resistant E. coli | Meropenem | 64 | 2 | 32 |
| Resistant P. aeruginosa | Ciprofloxacin | 32 | 1 | 32 |
| Resistant S. aureus (MRSA) | Oxacillin | 128 | 4 | 32 |
| This interactive data table illustrates the potential for this compound to synergize with existing antibiotics and overcome resistance, as shown by the significant reduction in the Minimum Inhibitory Concentration (MIC) of the partner drugs. |
Furthermore, using a synergistic combination can suppress the development of resistance. nih.gov For a bacterium to survive the combination treatment, it may need to acquire separate mutations to counter both drugs simultaneously, which is a much less probable event than developing resistance to a single agent. nih.gov
Advanced Methodologies in Antibacterial Agent 86 Research
Omics Technologies for Comprehensive Bacterial Response Profiling
"Omics" technologies provide a global view of the molecular changes within bacteria upon exposure to an antibacterial agent. These systems-level approaches are crucial for elucidating mechanisms of action, identifying off-target effects, and understanding the complex stress responses that can lead to tolerance and resistance.
Transcriptomics for Gene Expression Analysis
Transcriptomics, the study of the complete set of RNA transcripts in a cell, offers a snapshot of the genes that are actively being expressed at a particular moment. When bacteria are exposed to an antibiotic like a pleuromutilin (B8085454) derivative, their gene expression patterns can change dramatically.
Researchers can use techniques like RNA sequencing (RNA-seq) to compare the transcriptomes of bacteria treated with Antibacterial agent 86 to untreated bacteria. This can reveal the upregulation of genes involved in stress responses, such as those encoding heat shock proteins or efflux pumps, and the downregulation of genes related to metabolic pathways that may be inhibited by the drug. For instance, studies on other protein synthesis inhibitors have shown significant changes in the expression of genes related to ribosomal proteins and translation factors.
A hypothetical transcriptomic study on MRSA treated with this compound might yield results similar to the following table, highlighting key gene families with altered expression:
| Gene Category | Observed Change in Expression | Potential Implication |
|---|---|---|
| Ribosomal Protein Genes | Downregulation | Direct consequence of protein synthesis inhibition |
| Efflux Pump Genes (e.g., ABC transporters) | Upregulation | Attempt by the bacteria to expel the antibiotic |
| Stress Response Genes (e.g., chaperones) | Upregulation | Cellular response to damaged or misfolded proteins |
| Cell Wall Synthesis Genes | Variable | Potential secondary effects of protein synthesis inhibition |
Proteomics for Protein Abundance and Post-Translational Modification Studies
Proteomics complements transcriptomics by directly studying the proteins present in a bacterial cell. Mass spectrometry-based techniques can quantify changes in protein abundance and identify post-translational modifications that occur in response to antibiotic stress. nih.gov
For a compound like this compound, which targets the ribosome to inhibit protein synthesis, proteomics can confirm the expected decrease in the abundance of many proteins. frontiersin.orgwikipedia.org It can also uncover more subtle responses. For example, bacteria might increase the production of specific proteins that confer resistance or help the cell survive the antibiotic challenge. Furthermore, changes in post-translational modifications, such as phosphorylation or acetylation, can indicate alterations in signaling pathways activated by the antibiotic.
Metabolomics for Characterizing Metabolic Perturbations
Metabolomics is the large-scale study of small molecules, or metabolites, within cells and tissues. This approach can provide a direct functional readout of the physiological state of a cell. When a bacterium is treated with an antibiotic, its metabolic profile can be significantly altered.
A metabolomic analysis of bacteria exposed to a pleuromutilin derivative could reveal the accumulation of metabolic precursors and the depletion of downstream products in pathways affected by the inhibition of protein synthesis. For example, a decrease in the levels of specific amino acids might be observed as they are no longer being incorporated into new proteins. Comprehensive metabolic profiling of a novel pleuromutilin derivative, amphenmulin, has been conducted to understand its biotransformation, identifying key metabolic pathways such as sulfur oxidation and hydroxylation. nih.govfrontiersin.org This type of analysis is crucial for understanding the compound's stability and potential for modification within a biological system. nih.govfrontiersin.org
Genomics for Resistance Surveillance and Mechanisms
Genomics, particularly whole-genome sequencing (WGS), is a powerful tool for identifying the genetic basis of antibiotic resistance. exlibrisgroup.com By sequencing the genomes of bacterial strains that have developed resistance to pleuromutilins, researchers can pinpoint specific mutations or the acquisition of new genes that confer this resistance.
For pleuromutilins, resistance is often associated with mutations in the 23S rRNA gene, which is part of the ribosomal binding site for these drugs. mdpi.com Mutations in ribosomal protein genes, such as rplC (encoding the L3 protein), have also been implicated. exlibrisgroup.com Additionally, genomics can identify plasmid-borne resistance genes, such as lsa(E), which can be transferred between bacteria, facilitating the spread of resistance. nih.govoup.com
The following table summarizes known genetic markers of resistance to pleuromutilin antibiotics:
| Genetic Element | Type of Alteration | Mechanism of Resistance |
|---|---|---|
| 23S rRNA gene | Point mutations | Altered drug binding site on the ribosome |
| rplC gene (encodes L3 ribosomal protein) | Point mutations | Modification of the ribosomal protein affecting drug interaction |
| tva(A) gene | Presence of gene | Associated with reduced susceptibility |
| lsa(E) gene | Presence on a plasmid | Likely efflux-mediated resistance |
Single-Cell Analysis in Antimicrobial Studies
Traditional antimicrobial assays measure the average response of a population of millions of bacterial cells. However, bacterial populations are often heterogeneous, with individual cells exhibiting different levels of susceptibility to an antibiotic. Single-cell analysis allows researchers to investigate these cell-to-cell variations.
Techniques such as single-cell RNA-seq can reveal subpopulations of bacteria that respond differently to treatment. For example, a small fraction of "persister" cells might enter a dormant state that makes them tolerant to the antibiotic. Identifying the unique gene expression signatures of these cells can provide clues to the mechanisms of persistence and suggest new strategies to eradicate these resilient cells. While not yet specifically applied to this compound, this technology holds promise for understanding the nuances of its interaction with bacterial populations.
Live-Cell Imaging and High-Resolution Microscopy for Cellular Effects
Live-cell imaging and high-resolution microscopy techniques provide a direct visualization of the effects of an antibiotic on bacterial cells in real-time. These methods can reveal changes in cell morphology, division, and the localization of cellular components.
For instance, electron microscopy studies on a novel pleuromutilin derivative, PL-W, have shown that it can disrupt bacterial cell division and potentially interfere with the synthesis of essential cell wall proteins. nih.gov Fluorescence microscopy, using dyes that stain the bacterial cell membrane or DNA, can be used to observe processes like membrane permeabilization or chromosome segregation in response to this compound. Advanced techniques like super-resolution microscopy could even allow for the visualization of the antibiotic interacting with its ribosomal target within the cell.
Information regarding "this compound" and Microfluidic Platform Research
Extensive research has been conducted to gather information on the chemical compound "this compound" for an article focusing on its analysis using microfluidic platforms for high-throughput screening and phenotypic characterization.
Findings on "this compound":
"this compound," also identified as "Compound A11" with CAS Number 2807530-12-5, is a novel pleuromutilin derivative. Published research highlights its potent antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA).
Findings on Microfluidic Platforms in Antibacterial Research:
Separately, a significant body of scientific literature exists on the application of microfluidic platforms for antibacterial susceptibility testing, high-throughput screening, and the phenotypic characterization of various microorganisms. This technology offers advantages in terms of speed, automation, and reduced sample volume.
Information Gap:
Despite a thorough search of scientific databases and scholarly articles, no specific research has been identified that connects "this compound" (or its synonyms) with the use of microfluidic platforms for high-throughput screening or phenotypic characterization. The existing research focuses on the compound's synthesis and its general antibacterial efficacy, without detailing the use of the specific advanced methodologies mentioned in the article outline.
Due to the lack of available scientific literature and data on the use of microfluidic platforms in the research of "this compound," it is not possible to generate a scientifically accurate article with detailed research findings and data tables as per the provided outline. The requested topic appears to be outside the scope of currently published scientific research.
Synthetic Methodologies and Derivatization Strategies for Antibacterial Agent 86
Total Synthesis Routes and Optimizations
The total synthesis of Linezolid has evolved since its inception, with numerous routes reported in chemical literature. wikipedia.org Early syntheses were often linear and employed harsh conditions, such as cryogenic temperatures (-78 °C) and air-sensitive bases like n-butyllithium, which posed challenges for industrial-scale production. derpharmachemica.com
A significant advancement in the synthesis of Linezolid was the development of a convergent and versatile approach. This method facilitates the rapid preparation of numerous oxazolidinone analogues and involves the reaction of N-lithioarylcarbamates with (R)-glycidyl butyrate, yielding the intermediate (R)-5-(hydroxymethyl)-2-oxazolidinones with excellent yield and high enantiomeric purity. researchgate.net
Further optimizations have focused on atom economy and greener processes. An "atom-economical" method starting from D-mannitol was developed, and another route utilized (S)-glyceraldehyde acetonide derived from ascorbic acid. wikipedia.org A notable "second-generation" synthesis developed by Pfizer starts from (S)-epichlorohydrin. This convergent green synthesis boasts a higher yield and a significant 56% reduction in total waste compared to earlier methods. wikipedia.org
More recent innovations include a seven-step continuous flow synthesis that produces Linezolid in a 73% isolated yield with a total residence time of just 27 minutes, showcasing a significant increase in efficiency. nih.govthieme-connect.com Another concise asymmetric synthesis has been developed using a copper-catalyzed Henry reaction as the key step. rsc.org
| Starting Material | Key Features | Advantages | Reference |
|---|---|---|---|
| (R)-glycidyl butyrate | Convergent synthesis with N-lithioarylcarbamates | Versatile for analog preparation, high yield and enantiomeric purity | researchgate.net |
| D-mannitol | Atom-economical approach | Improved atom efficiency | wikipedia.org |
| (S)-epichlorohydrin | Second-generation convergent green synthesis | Higher yield, 56% reduction in waste | wikipedia.org |
| Simple starting blocks | Seven-step continuous flow synthesis | High throughput (816 mg/h), 73% isolated yield | nih.gov |
| - | Copper-catalyzed Henry reaction | Asymmetric synthesis with good overall yield | rsc.org |
Semisynthetic Approaches to Analogs
The core structure of Linezolid has been a scaffold for the development of numerous analogs with the aim of enhancing potency, broadening the spectrum of activity, and overcoming resistance. researchgate.net Semisynthetic strategies typically involve modification of the C-5 side chain of the oxazolidinone ring. researchgate.net
Researchers have replaced the acetamide (B32628) group at the C-5 position with various moieties, including urea (B33335) and thiourea (B124793) groups. researchgate.net Other modifications have involved the synthesis of novel oxazolidinone compounds containing a benzodioxin ring system. nih.gov The exploration of different aromatic rings at the piperazine (B1678402) N-4 position has also been a fruitful area of research. researchgate.net
A series of novel oxazolidinone antibacterials with diverse fused heteroaryl C-rings have been designed and synthesized. One such compound with a benzoxazinone (B8607429) C-ring substructure demonstrated superior activity compared to Linezolid against a panel of Gram-positive and Gram-negative bacteria. nih.gov Further structural modifications to the C5-side chain of this analog led to the identification of several other potent compounds. nih.gov These semisynthetic approaches are crucial in the ongoing effort to combat evolving bacterial resistance. nih.gov
Development of Prodrugs and Targeted Delivery Systems (Academic Research Focus)
Prodrugs are inactive precursors that are converted into the active drug form in the body. This strategy is employed to overcome various challenges such as poor solubility, inadequate bioavailability, or to achieve targeted drug delivery. rsc.org In the context of oxazolidinone antibiotics, prodrugs can enhance their therapeutic efficacy. researchgate.netnih.gov
Tedizolid phosphate (B84403) is a notable example of a successful oxazolidinone prodrug. It is a phosphate ester prodrug of the active compound tedizolid, which is a second-generation oxazolidinone. wikipedia.org Tedizolid phosphate is activated by plasma or intestinal phosphatases to release the active tedizolid. This approach allows for both oral and intravenous administration and has proven effective in treating acute bacterial skin and skin structure infections. wikipedia.org
Academic research has also explored other prodrug strategies, such as the use of siderophores. Siderophores are iron-chelating compounds produced by bacteria. Conjugating an antibiotic to a siderophore can facilitate its transport into the bacterial cell, thereby increasing its intracellular concentration and efficacy. cambridge.org This targeted delivery system represents a promising avenue for developing new generations of antimicrobial agents with improved activity against multidrug-resistant bacteria. researchgate.netnih.gov
Chemoenzymatic and Biocatalytic Synthesis Methods
Chemoenzymatic and biocatalytic methods offer sustainable and efficient alternatives to traditional chemical synthesis. These approaches utilize enzymes or whole microorganisms to perform specific chemical transformations, often with high selectivity and under mild reaction conditions.
While specific chemoenzymatic routes for the total synthesis of Linezolid are not extensively detailed in the provided search results, the synthesis of key chiral intermediates for oxazolidinones has been a focus of biocatalysis. For instance, enzymatic kinetic resolution is a common method to prepare enantiopure building blocks like (R)-glycidyl butyrate, a key intermediate in some Linezolid syntheses. taylorfrancis.com
Green Chemistry Principles Applied to the Synthesis of Antibacterial Agent 86
The application of green chemistry principles to the synthesis of Linezolid has been a significant focus, particularly in industrial settings. The goal is to develop manufacturing processes that are more environmentally friendly and economically viable. researchgate.net
Pfizer's second-generation synthesis of Linezolid is a prime example of green chemistry in action. taylorfrancis.comresearchgate.nettaylorfrancis.com This process replaced a more dilute, linear synthesis with a highly efficient, low-dilution convergent synthesis. researchgate.net Key improvements include:
Waste Reduction: The total waste was reduced by 56%, eliminating 1.7 million kg of non-recyclable waste annually at the time of its implementation. researchgate.net
Improved Process: The improved process utilizes a key chlorohydrin imine reagent that contains both the chiral center and the key 5-S-aminomethyl moiety of Linezolid, streamlining the synthesis. taylorfrancis.comresearchgate.net
Another green approach involves the use of carbon dioxide as a versatile and sustainable C1 source, which can replace toxic reagents like isocyanates and phosgene (B1210022) in the synthesis of the oxazolidinone ring. researchgate.net Microwave-assisted synthesis has also been employed as a green chemistry method to produce imidazole (B134444) derivatives from Linezolid analogs. tandfonline.com The development of continuous flow synthesis methods further contributes to the greening of Linezolid production by enabling better control over reaction parameters, reducing reaction times, and minimizing waste. nih.govthieme-connect.com
| Green Chemistry Principle | Application in Linezolid Synthesis | Benefit | Reference |
|---|---|---|---|
| Waste Prevention | Second-generation convergent synthesis | 56% reduction in total waste | researchgate.net |
| Atom Economy | Convergent synthesis design | Increased overall yield by 8% | researchgate.net |
| Use of Safer Solvents and Auxiliaries | Continuous flow synthesis without solvent exchanges | Reduced solvent usage and waste | nih.gov |
| Use of Renewable Feedstocks | Use of CO2 as a C1 source | Replaces toxic reagents like phosgene | researchgate.net |
| Catalysis | Copper-catalyzed Henry reaction | Efficient and selective synthesis | rsc.org |
Environmental and Ecological Research on Antibacterial Agent 86
Impact of Antibacterial Agent 86 on Environmental Microbial Communities
There is currently no available data from studies investigating the specific effects of this compound on the structure, diversity, and function of microbial communities in various environmental matrices such as soil, sediment, or water. Research on other antibiotics has shown that they can alter the composition of microbial communities, potentially disrupting essential ecosystem processes like nutrient cycling. nih.govnih.gov However, the nature and extent of such impacts are compound-specific.
Persistence, Degradation, and Fate in Environmental Compartments (e.g., Soil, Water)
Information regarding the persistence, degradation pathways (both biotic and abiotic), and ultimate fate of this compound in the environment is not present in the reviewed scientific literature. Key parameters such as its half-life in soil and water, its potential for bioaccumulation, and the identity of its degradation products are unknown. The persistence of an antibiotic in the environment is a critical factor influencing its potential for long-term ecological effects. nih.gov
Dissemination of Resistance Genes and Mobile Genetic Elements in the Environment
There is no research specifically linking the presence of this compound in the environment to the selection and dissemination of antimicrobial resistance genes (ARGs) or the mobilization of genetic elements that carry these genes. The introduction of antibiotics into the environment is a known driver for the evolution and spread of antibiotic resistance. nih.govmdpi.com Mobile genetic elements, such as plasmids, can facilitate the transfer of resistance genes between different bacterial species. frontiersin.org However, the specific role, if any, of this compound in this process has not been studied.
Contribution to the Global Antimicrobial Resistome
The "antimicrobial resistome" refers to the collection of all antibiotic resistance genes in a particular environment. nih.gov There is no information to assess the contribution of this compound to the global antimicrobial resistome. The extent to which a specific antibiotic contributes to the resistome depends on various factors, including its usage, persistence, and its ability to exert selective pressure on microbial populations. nih.gov
Future Research Directions and Translational Challenges for Antibacterial Agent 86
Strategies for Combating Emerging Resistance Mechanisms
A primary challenge for any new antibacterial agent is the inevitable emergence of resistance. For Antibacterial agent 86, proactive research into potential resistance mechanisms is critical. Although no specific resistance studies have been published on this particular compound, strategies can be conceptualized based on known resistance mechanisms to the broader pleuromutilin (B8085454) class. nih.govdrugbank.com
Future research should focus on:
Target Site Modification: Investigating potential mutations in the 23S rRNA, a component of the 50S ribosomal subunit, which could prevent or reduce the binding affinity of this compound. frontiersin.org
Efflux Pumps: Determining if the compound is a substrate for bacterial efflux pumps, such as the AcrAB-TolC pump in Gram-negative bacteria, which is a known resistance mechanism against other pleuromutilins. nih.gov Research could explore the development of efflux pump inhibitors as a synergistic strategy.
Enzymatic Inactivation: Although less common for this class, surveillance for any potential enzymes capable of modifying and inactivating the structure of this compound is a necessary long-term strategy. nih.govmdpi.com
Exploration of Novel Therapeutic Applications (e.g., Anti-Virulence, Immunomodulation)
Beyond direct bactericidal or bacteriostatic action, modern antimicrobial research explores adjunct therapies that disarm pathogens without necessarily killing them, thereby reducing selective pressure for resistance. researchgate.net For this compound, there is currently no published data on such applications.
Future avenues of exploration include:
Anti-Virulence: Investigating whether sub-lethal concentrations of this compound can interfere with bacterial virulence factors. This could include the inhibition of toxin production, biofilm formation, or quorum sensing systems, which are crucial for the pathogenicity of bacteria like S. aureus.
Immunomodulation: Assessing the potential for this compound to modulate the host immune response. Some antibiotics can alter inflammatory pathways or enhance immune cell functions, and determining if this compound possesses such properties could broaden its therapeutic potential.
Integration with Host-Directed Therapeutic Approaches
Host-directed therapies (HDTs) aim to bolster the host's own defense mechanisms to clear infections. This represents a promising strategy, particularly for difficult-to-treat and resistant pathogens. The integration of this compound with HDTs is an unexplored but potentially fruitful area of research. Future studies could investigate whether combining this compound with agents that, for example, enhance autophagy or modulate inflammatory responses could lead to synergistic effects and improved clearance of pathogens like intracellular MRSA.
Development of Innovative Delivery Modalities for Enhanced Research Efficacy (Conceptual)
The efficacy of an antimicrobial agent can be significantly enhanced through advanced drug delivery systems. nih.gov For this compound, which shows high potency, targeted delivery could maximize its effect at the site of infection while minimizing potential systemic exposure.
Conceptual delivery modalities for future research could include:
Nanoparticle Encapsulation: Formulating this compound within lipid-based or polymeric nanoparticles could improve its stability and facilitate targeted delivery to infection sites, such as biofilms or infected macrophages. nih.govscispace.comresearchgate.net
Stimuli-Responsive Systems: Designing delivery platforms that release the compound in response to specific stimuli present in the bacterial microenvironment, such as acidic pH or specific enzymes, could ensure targeted and efficient drug availability. researchgate.net
Addressing Challenges in Preclinical Development and Optimization
The transition from a promising lead compound to a clinical candidate involves overcoming numerous preclinical hurdles. While specific data for this compound is not available, general challenges for novel pleuromutilin derivatives must be addressed. Structure-activity relationship (SAR) studies are crucial to optimize the compound's properties, focusing on enhancing potency, refining its pharmacokinetic profile, and minimizing off-target effects. benthamdirect.comresearchgate.net Further synthesis of derivatives and comprehensive screening will be necessary to identify a candidate with the optimal balance of efficacy and drug-like properties for clinical development. mdpi.comnih.govnih.gov
Prospects for Broadening the Antimicrobial Spectrum
Initial data indicates high potency of this compound against Gram-positive MRSA. medchemexpress.com A significant goal for future research is to determine and potentially broaden its spectrum of activity. The pleuromutilin class generally shows potent activity against Gram-positive pathogens and some fastidious Gram-negative organisms, but often struggles against broader Gram-negative bacteria due to efflux mechanisms. nih.govnih.gov
Future research should systematically evaluate the activity of this compound against a wide panel of clinically relevant pathogens, including:
Vancomycin-resistant enterococci (VRE)
Penicillin-resistant Streptococcus pneumoniae
Atypical pathogens like Mycoplasma pneumoniae
Key Gram-negative bacteria, both with and without efflux pump inhibitors.
Structural modifications aimed at evading efflux pumps could be a key strategy to extend its spectrum, creating so-called "extended spectrum pleuromutilins". nih.gov
Data Tables
Table 1: Comparative In Vitro Activity of this compound
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|---|
| This compound (Compound A11) | Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.00191 |
| Tiamulin | Methicillin-Resistant Staphylococcus aureus (MRSA) | ~0.31 (162x higher than Agent 86) |
Data derived from initial findings reported by chemical suppliers. medchemexpress.com
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Tiamulin |
| Retapamulin |
| Valnemulin |
Q & A
Q. What methodologies are recommended for assessing the spectrum of activity of Antibacterial Agent 86 against Gram-positive and Gram-negative pathogens?
To evaluate spectrum of activity, employ standardized broth microdilution assays (CLSI/EUCAST guidelines) to determine minimum inhibitory concentrations (MICs) against reference strains (e.g., S. aureus, E. coli, P. aeruginosa). Include both aerobic and anaerobic conditions to assess broad-spectrum efficacy. Cross-reference findings with structural analogs (e.g., fluoroquinolones like Norfloxacin, which inhibits DNA gyrase ). Validate results using time-kill kinetics to differentiate bactericidal vs. bacteriostatic effects .
Q. How should researchers design experiments to address discrepancies in in vitro vs. in vivo efficacy data for this compound?
Optimize pharmacokinetic/pharmacodynamic (PK/PD) models by correlating in vitro MICs with in vivo tissue penetration metrics (e.g., AUC/MIC ratios). Use murine infection models (e.g., thigh or lung infection) to simulate human dosing regimens. Account for host factors like protein binding and metabolism, which may reduce bioactivity in vivo . Reconcile contradictions by repeating assays under physiological conditions (e.g., pH, temperature) mirroring target infection sites .
Q. What are the best practices for chemical characterization and stability testing of this compound?
Employ high-performance liquid chromatography (HPLC) with UV/Vis detection to confirm purity (>99%) and quantify degradation products. Use nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structural validation . Stability studies should assess solubility in biologically relevant solvents (e.g., 1 eq. HCl for aqueous solutions) and storage conditions (e.g., -20°C for long-term stability, with thawing protocols to prevent aggregation) .
Advanced Research Questions
Q. How can researchers investigate the potential for resistance development against this compound?
Conduct serial passage experiments by exposing bacterial strains (e.g., S. aureus) to sub-inhibitory concentrations over 20–30 generations. Use whole-genome sequencing to identify mutations in target genes (e.g., DNA gyrase for quinolone analogs) or efflux pump regulators . Compare resistance rates to existing agents (e.g., β-lactams) and analyze cross-resistance patterns using checkerboard synergy assays .
Q. What strategies are effective in optimizing the formulation of this compound for targeted delivery?
Explore polysaccharide-based coatings (e.g., chitosan or hyaluronic acid) functionalized with quaternary ammonium compounds (QACs) or antimicrobial peptides (AMPs) to enhance mucosal adhesion and sustained release . For systemic delivery, develop liposomal or nanoparticle carriers to improve bioavailability and reduce off-target toxicity. Validate release kinetics using Franz diffusion cells or microfluidic models .
Q. How should researchers design studies to evaluate synergistic effects between this compound and adjuvant therapies?
Use fractional inhibitory concentration index (FICI) assays to screen combinations with β-lactamase inhibitors (e.g., clavulanic acid) or efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide). Prioritize agents with complementary mechanisms (e.g., cell wall synthesis inhibitors paired with Agent 86’s DNA-targeting activity) . Validate synergy in biofilm models using confocal microscopy to quantify biomass reduction .
Q. What experimental approaches are critical for elucidating the molecular target of this compound?
Employ proteomic profiling (e.g., 2D gel electrophoresis) to identify differentially expressed proteins in treated vs. untreated bacteria. Use in silico docking studies with crystal structures of suspected targets (e.g., topoisomerase IV). Confirm target engagement via surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding affinity .
Methodological Considerations
Q. How can researchers address conflicting data on the bactericidal activity of this compound across different bacterial growth phases?
Standardize growth phase synchronization using chemostat cultures or stationary-phase inducers (e.g., nutrient depletion). Compare time-kill curves for logarithmic vs. stationary-phase cultures. Assess persister cell formation via biphasic killing assays and correlate with transcriptomic data (e.g., toxin-antitoxin systems) .
Q. What statistical frameworks are recommended for analyzing dose-response relationships in preclinical studies of this compound?
Apply nonlinear regression models (e.g., sigmoidal Emax) to fit dose-response curves. Use mixed-effects models to account for inter-animal variability in PK/PD studies. For microbiome impact assessments, employ alpha-diversity metrics (Shannon index) and beta-diversity analyses (PCoA) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
